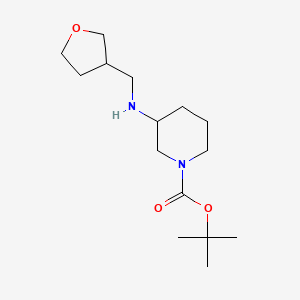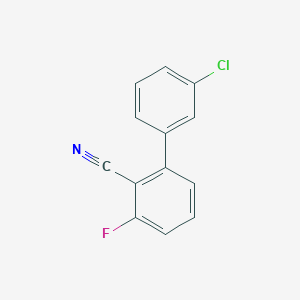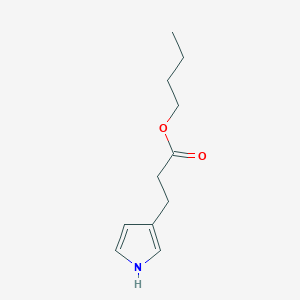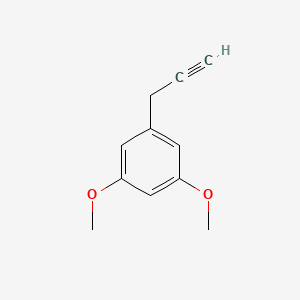
1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene
描述
1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C11H12O2 It is a derivative of benzene, where two methoxy groups are positioned at the 1 and 3 positions, and a prop-2-ynyl group is attached at the 5 position
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene can be synthesized through the reaction of 1,3-dimethoxybenzene with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic attack of the phenoxide ion on the propargyl bromide leads to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反应分析
Types of Reactions
1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the prop-2-ynyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propyl-substituted derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. Additionally, the prop-2-ynyl group can participate in reactions such as cycloaddition and cross-coupling, leading to the formation of more complex structures .
相似化合物的比较
Similar Compounds
1,3-Dimethoxybenzene: Lacks the prop-2-ynyl group and has different reactivity and applications.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains a different substitution pattern and exhibits distinct chemical properties.
Uniqueness
1,3-Dimethoxy-5-(prop-2-yn-1-yl)benzene is unique due to the presence of both methoxy and prop-2-ynyl groups, which confer specific reactivity and potential applications not found in similar compounds. The combination of these functional groups allows for diverse chemical transformations and makes the compound valuable in various research and industrial contexts.
属性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
1,3-dimethoxy-5-prop-2-ynylbenzene |
InChI |
InChI=1S/C11H12O2/c1-4-5-9-6-10(12-2)8-11(7-9)13-3/h1,6-8H,5H2,2-3H3 |
InChI 键 |
WKINMIPHWXXRMX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)CC#C)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-fluoroimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B8366992.png)
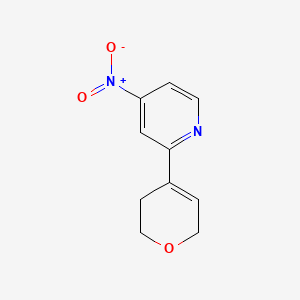
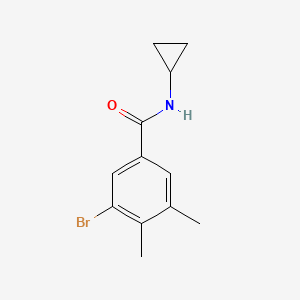
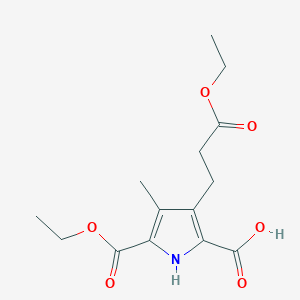
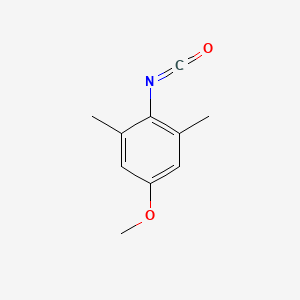
![5-Chloro-2-ethyl-9-methyl-13-[(phenylamino)methyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8367038.png)

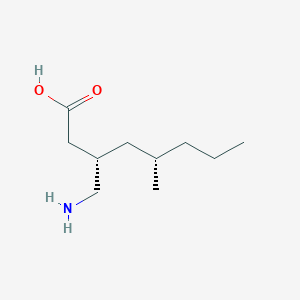
![5,7-Dihydro-3-methyl-6H-pyrrolo[5,4-f]-1,2-benzisoxazol-6-one](/img/structure/B8367063.png)
